
(1r,4r)-4-(((tert-Butoxycarbonyl)(propyl)amino)methyl)cyclohexanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1r,4r)-4-(((tert-Butoxycarbonyl)(propyl)amino)methyl)cyclohexanecarboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its cyclohexane ring structure, which is substituted with a carboxylic acid group and a tert-butoxycarbonyl-protected amine group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1r,4r)-4-(((tert-Butoxycarbonyl)(propyl)amino)methyl)cyclohexanecarboxylic acid typically involves multiple steps. One common method includes the following steps:
Formation of the cyclohexane ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the carboxylic acid group: This step often involves the oxidation of an alcohol group to a carboxylic acid using reagents such as potassium permanganate or chromium trioxide.
Protection of the amine group: The amine group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.
Attachment of the propyl group: This can be done through a nucleophilic substitution reaction where the amine attacks a propyl halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more cost-effective reagents and catalysts to reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
(1r,4r)-4-(((tert-Butoxycarbonyl)(propyl)amino)methyl)cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form carbon dioxide and water.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The Boc-protected amine group can undergo nucleophilic substitution reactions to introduce different alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Carbon dioxide, water.
Reduction: Alcohol derivatives.
Substitution: Various alkyl or aryl-substituted derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1r,4r)-4-(((tert-Butoxycarbonyl)(propyl)amino)methyl)cyclohexanecarboxylic acid is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of cyclohexane derivatives on biological systems. Its ability to undergo various chemical reactions makes it a useful tool for modifying biomolecules and studying their interactions.
Medicine
In medicine, this compound may have potential applications as a drug precursor
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the synthesis of polymers, resins, and other advanced materials.
Mécanisme D'action
The mechanism of action of (1r,4r)-4-(((tert-Butoxycarbonyl)(propyl)amino)methyl)cyclohexanecarboxylic acid involves its ability to interact with various molecular targets. The carboxylic acid group can form hydrogen bonds with proteins and enzymes, affecting their activity. The Boc-protected amine group can be deprotected under acidic conditions, allowing the free amine to interact with biological targets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanecarboxylic acid: Lacks the Boc-protected amine group and propyl group.
tert-Butoxycarbonyl-protected amines: Lack the cyclohexane ring and carboxylic acid group.
Propylamines: Lack the cyclohexane ring and carboxylic acid group.
Uniqueness
(1r,4r)-4-(((tert-Butoxycarbonyl)(propyl)amino)methyl)cyclohexanecarboxylic acid is unique due to its combination of a cyclohexane ring, a carboxylic acid group, and a Boc-protected amine group. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C16H29NO4 |
|---|---|
Poids moléculaire |
299.41 g/mol |
Nom IUPAC |
4-[[(2-methylpropan-2-yl)oxycarbonyl-propylamino]methyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C16H29NO4/c1-5-10-17(15(20)21-16(2,3)4)11-12-6-8-13(9-7-12)14(18)19/h12-13H,5-11H2,1-4H3,(H,18,19) |
Clé InChI |
HPVZPZJYFKMNFO-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CC1CCC(CC1)C(=O)O)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-hydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carbaldehyde](/img/structure/B12081715.png)
![5-(6-Amino-10-oxa-3,5,7,9-tetrazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-3-yl)-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12081722.png)
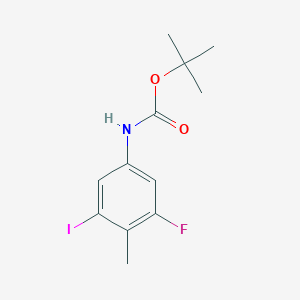
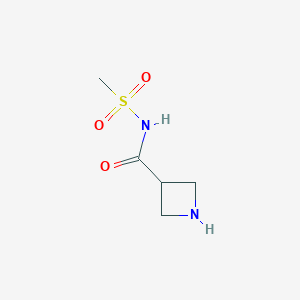
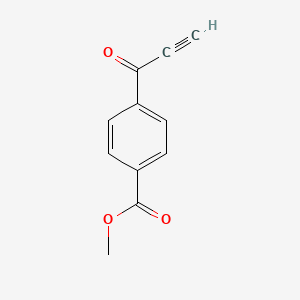


![(8Z,12Z)-5-methyl-2-oxa-11-azatricyclo[12.4.0.03,8]octadeca-1(18),8,10,12,14,16-hexaene](/img/structure/B12081762.png)
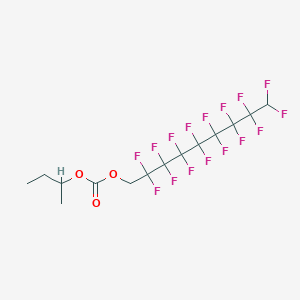
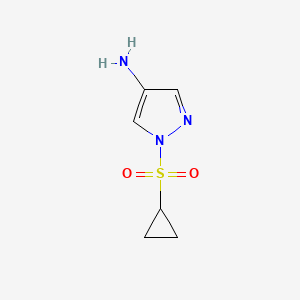
![5-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B12081770.png)



